molecular formula C17H20N4O B2609666 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396747-97-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Katalognummer: B2609666
CAS-Nummer: 1396747-97-9
Molekulargewicht: 296.374
InChI-Schlüssel: NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Molecular Interaction

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound with potential applications in scientific research due to its unique molecular structure and the ability to interact with specific receptors. For instance, the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor was studied using conformational analysis and comparative molecular field analysis (CoMFA), revealing insights into its binding interactions and suggesting its potential for receptor-targeted studies (Shim et al., 2002).

Antimicrobial Applications

Compounds with structural similarities to this compound have been explored for their antimicrobial properties. A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showcased significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential as a scaffold for developing new antimycobacterial agents (Srinivasarao et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The structural framework of this compound lends itself to modification and exploration as enzyme inhibitors. One study described the synthesis and anti-acetylcholinesterase activity of related piperidine derivatives, indicating potential applications in therapeutic interventions for conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Cancer Research

Another area of application is in cancer research, where compounds like this compound can serve as leads for the development of antineoplastic agents. The discovery of related compounds with selective histone deacetylase (HDAC) inhibition showcases the potential of these molecules in designing cancer therapeutics (Zhou et al., 2008).

Drug Development and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of compounds is crucial in drug development. A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities, in chronic myelogenous leukemia patients, provides valuable insights into the metabolic pathways, aiding in the development of safer and more effective drugs (Gong et al., 2010).

Zukünftige Richtungen

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds could be further explored for their potential as anti-tubercular agents.

Eigenschaften

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)20-12-14-6-10-21(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.